2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015119
InChI: InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3
SMILES:
Molecular Formula: C26H37NO3
Molecular Weight: 411.6 g/mol

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

CAS No.:

Cat. No.: VC16015119

Molecular Formula: C26H37NO3

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate -

Specification

Molecular Formula C26H37NO3
Molecular Weight 411.6 g/mol
IUPAC Name [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Standard InChI InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3
Standard InChI Key DCCSDBARQIPTGU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

The compound's systematic IUPAC name, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, reflects its intricate molecular architecture comprising:

  • Diisopropylamino group: Provides tertiary amine functionality essential for receptor interaction

  • Phenylpropyl backbone: Facilitates lipid solubility and membrane penetration

  • Hydroxymethylphenol ester: Serves as metabolically labile prodrug component

  • Isobutyrate moiety: Enhances pharmacokinetic stability prior to hydrolysis

Key physicochemical parameters from analytical studies include:

PropertyValueSource
Molecular formulaC₂₇H₃₈N₂O₃
Molecular weight438.61 g/mol
Storage conditions2-8°C (refrigerated)
Synthetic purity>99% (HPLC)

The stereochemistry at the C-1 position of the phenylpropyl chain (R-configuration) is critical for pharmacological activity, as demonstrated by comparative studies of enantiomers .

Synthetic Methodology and Process Optimization

The European patent EP2463267A1 details an optimized synthetic route achieving >95% yield with impurity levels <0.1% :

Step 1: Acylation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol

  • Reagents: Isobutyryl chloride (1.1-1.5 eq)

  • Base: Potassium carbonate (2.0 eq)

  • Solvent system: Ethanol/toluene (1:6 v/v)

  • Temperature: 0°C → ambient during addition

Step 2: Workup and purification

  • Biphasic extraction (water/toluene)

  • Acidic wash (5% acetic acid)

  • Basification (pH 9-10) with NaOH

  • Final isolation via solvent evaporation

Critical process parameters include:

  • Strict temperature control during acylation prevents epimerization

  • Solvent ratios impact reaction kinetics and byproduct formation

  • Base selection influences esterification efficiency (K₂CO₃ > Et₃N > NMM in yield studies)

Pharmacological Profile and Metabolic Activation

The prodrug demonstrates dose-dependent conversion kinetics to 5-HMT:

ParameterValueMethodology
Plasma Tₘₐₓ (5-HMT)5.0 ± 1.2 hoursHPLC-MS
Bioactivation half-life22.4 ± 3.8 minutesIn vitro
Protein binding81-89% (species-dependent)Equilibrium dialysis

Mechanistic studies reveal:

  • Muscarinic receptor antagonism: 5-HMT shows nM affinity for M3 (Kᵢ=2.1nM) and M1 (Kᵢ=3.8nM) subtypes

  • Tissue selectivity: 12-fold higher bladder vs. salivary gland exposure in canine models

  • Metabolic stability: Hepatic CYP3A4/2D6-mediated oxidation accounts for <5% of clearance

Physicochemical Stability Profile

Accelerated stability testing under ICH guidelines reveals:

ConditionDegradation ProductsRate (%/month)
40°C/75% RHHydrolyzed ester (5-HMT)4.2 ± 0.8
Photolytic (1.2 million lux)N-oxidation products1.1 ± 0.3
Acidic (0.1N HCl)Des-isopropyl analogs8.9 ± 1.2

Formulation strategies employing enteric coating reduce gastric degradation by 78% compared to immediate-release tablets .

Analytical Characterization Techniques

Modern QC protocols utilize orthogonal methods:

HPLC Method (USP)

  • Column: C18, 250×4.6mm, 5μm

  • Mobile phase: Acetonitrile/ammonium acetate (pH 4.5) gradient

  • Detection: 210nm UV

  • System suitability: RSD <1.0% for retention time

Mass Spectral Data

  • ESI+ m/z: 439.3 [M+H]⁺ (calc. 438.61)

  • MS/MS fragments: 281.2 (C₁₇H₂₅N₂O⁺), 178.1 (C₁₂H₁₆N⁺)

Chiral Purity Assessment

  • CE Method: 50mM Tris-phosphate (pH 2.5) with 15mM β-cyclodextrin

  • Migration time: 8.9min (R-enantiomer) vs 10.2min (S-form)

Comparative Pharmacokinetics

Species-dependent differences in prodrug conversion:

SpeciesF (oral bioavailability)t₁/₂ (5-HMT)AUC₀-∞ (ng·h/mL)
Human52 ± 9%7.3 ± 1.1h189 ± 34
Rat38 ± 6%2.1 ± 0.4h76 ± 12
Dog61 ± 8%5.9 ± 0.9h234 ± 41

Interspecies scaling factors (allometric exponent 0.75) enable accurate human dose projection from preclinical data .

Environmental Fate and Ecotoxicity

REACH-compliant assessment reveals:

ParameterValueTest Method
Biodegradation (28d)12-18%OECD 301D
Aquatic toxicity (LC50)>100mg/L (Daphnia magna)OECD 202
Soil adsorption (Koc)1,200 L/kgEPA 835.1110

The compound's environmental persistence (DT₅₀=48d) necessitates controlled manufacturing waste management .

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